3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
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Overview
Description
3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole typically involves the reaction of appropriate hydrazides with carbon disulfide and alkyl halides under basic conditions. One common method includes the reaction of phenylhydrazine with carbon disulfide in the presence of a base such as potassium hydroxide, followed by the addition of butyl bromide .
Industrial Production Methods
Industrial production methods for 1,2,4-triazoles, including this compound, often involve large-scale batch or continuous processes. These methods typically use similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenyl or butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties such as corrosion resistance and thermal stability
Mechanism of Action
The mechanism of action of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as proteases and kinases, which are crucial for the survival and proliferation of cancer cells. Additionally, it can interact with microbial cell membranes, leading to increased permeability and cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-Mercapto-4-phenyl-5-methyl-1,2,4-triazole
- 3-Mercapto-4-phenyl-5-ethyl-1,2,4-triazole
- 3-Mercapto-4-phenyl-5-propyl-1,2,4-triazole
Uniqueness
3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole is unique due to its specific butyl substitution, which can influence its biological activity and chemical reactivity. The length and structure of the butyl group can affect the compound’s solubility, membrane permeability, and interaction with molecular targets, making it distinct from its methyl, ethyl, and propyl analogs .
Properties
IUPAC Name |
3-butyl-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-3-9-11-13-14-12(16)15(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIZWNXMKDHFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NNC(=S)N1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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